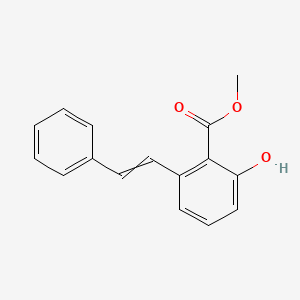

Methyl 2-hydroxy-6-styrylbenzoate

Description

Methyl 2-hydroxy-6-styrylbenzoate is a substituted benzoate ester characterized by a hydroxyl group at the 2-position and a styryl (vinylbenzene) moiety at the 6-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced conjugation due to the styryl group, which may influence its UV/Vis absorption characteristics and reactivity in synthetic applications. The compound is structurally related to other methyl esters of hydroxybenzoic acids, such as methyl 2-hydroxy-6-methylbenzoate (synonyms include methyl 6-methylsalicylate), but the styryl substituent distinguishes it by introducing steric bulk and extended π-conjugation .

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl 2-hydroxy-6-(2-phenylethenyl)benzoate |

InChI |

InChI=1S/C16H14O3/c1-19-16(18)15-13(8-5-9-14(15)17)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 |

InChI Key |

LMWHZNWWTKVRHT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-Hydroxy-6-Methylbenzoate

- Structure : Features a methyl group at the 6-position instead of styryl.

- Its UV/Vis profile (λmax ~209–308 nm) aligns with typical salicylate derivatives, as seen in 2-hydroxy-6-methylbenzoic acid .

- Applications : Used as a precursor in organic synthesis and analytical standards.

Methyl 2-Bromo-6-Methylbenzoate

- Structure : Bromine replaces the hydroxyl group at the 2-position.

- Properties : The electron-withdrawing bromo group increases electrophilicity, enhancing reactivity in cross-coupling reactions. However, it is classified as harmful via inhalation, skin contact, or ingestion, unlike hydroxylated analogs .

Methyl 2-Hydroxy-6-Methoxybenzoate

- Structure : Methoxy group at the 6-position (Similarity: 0.96 to the target compound) .

- Properties : The methoxy group is electron-donating, increasing ring electron density and altering acidity (pKa ~10–12 for methoxy vs. ~2–3 for hydroxyl). This reduces hydrogen-bonding capacity compared to hydroxylated derivatives.

- Applications : Explored in polymer stabilization and fragrance synthesis.

Methyl 6-Amino-2-Bromo-3-Methoxybenzoate

- Structure: Combines amino, bromo, and methoxy groups.

- Properties: The amino group enables participation in nucleophilic reactions, while bromo and methoxy substituents modulate electronic effects. This multifunctionality makes it valuable in medicinal chemistry for drug discovery .

Tabulated Comparison of Key Properties

| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|

| Methyl 2-hydroxy-6-styrylbenzoate | 2-OH, 6-styryl | ~270.3* | High conjugation, UV activity | Organic synthesis, photochemistry |

| Methyl 2-hydroxy-6-methylbenzoate | 2-OH, 6-CH3 | 166.2 | Moderate solubility, salicylate-like UV | Analytical standards |

| Methyl 2-bromo-6-methylbenzoate | 2-Br, 6-CH3 | 243.1 | Electrophilic, toxic | Pharmaceutical intermediates |

| Methyl 2-hydroxy-6-methoxybenzoate | 2-OH, 6-OCH3 | 182.2 | Electron-rich ring, reduced acidity | Polymer additives |

| Methyl 6-amino-2-bromo-3-methoxybenzoate | 6-NH2, 2-Br, 3-OCH3 | 274.1 | Multifunctional reactivity | Drug discovery intermediates |

*Calculated based on molecular formula.

Functional Group Impact on Physicochemical Behavior

- Styryl vs. Methyl: The styryl group in the target compound introduces extended conjugation, likely shifting UV absorption to longer wavelengths compared to methyl-substituted analogs (e.g., λmax ~308 nm in 6-methylsalicylic acid derivatives vs.

- Hydroxyl vs. Bromo/Methoxy : Hydroxyl groups enhance hydrogen bonding and acidity, favoring solubility in polar solvents. Bromo substituents increase molecular weight and toxicity, while methoxy groups reduce reactivity in acid-catalyzed reactions .

Toxicity and Handling Considerations

This compound’s safety profile is likely distinct from brominated analogs (e.g., Methyl 2-bromo-6-methylbenzoate), which are explicitly hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.